N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine and piperazine moiety, which are known for their significance in medicinal chemistry, particularly in the design of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methylpiperidine with a suitable carbonyl compound to form the 4-methylpiperidine-1-carbonyl intermediate.
Coupling with Piperazine: This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Sulfonylation: The piperazine derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated compound is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The piperidine and piperazine moieties are known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide stands out due to the presence of both piperidine and piperazine rings, which confer unique pharmacological properties. The methyl group on the piperidine ring can influence the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-15-7-9-21(10-8-15)19(25)22-11-13-23(14-12-22)28(26,27)18-5-3-17(4-6-18)20-16(2)24/h3-6,15H,7-14H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDCIDTILZFEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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